2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione
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Overview
Description
2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives.
Preparation Methods
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One commonly employed approach is the reaction of phthalic anhydride with primary amines . Another method involves the use of imidazole derivatives and tetraynes in a hexadehydro-Diels–Alder domino reaction . Industrial production methods often focus on optimizing yields and minimizing waste, employing green and sustainable synthetic approaches .
Chemical Reactions Analysis
2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition is believed to contribute to its anticonvulsant properties. The compound also interacts with various molecular targets and pathways, which are still being investigated in ongoing research .
Comparison with Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)isoindole-1,3-dione can be compared with other similar compounds, such as:
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: This compound is used in the synthesis of thiazole, pyrazole, and pyridine derivatives.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound is used as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-9-5-6-10(16)13(9)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWQGVZXWDSHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359541 |
Source
|
Record name | 2-(2,5-dioxopyrrolidin-1-yl)isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4403-40-1 |
Source
|
Record name | 2-(2,5-dioxopyrrolidin-1-yl)isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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